molecular formula C21H17NOS B1609076 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 95697-53-3

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Cat. No.: B1609076
CAS No.: 95697-53-3
M. Wt: 331.4 g/mol
InChI Key: JZFXWYPVXGMIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- is a complex organic compound that belongs to the class of naphthalenones This compound is characterized by its unique structure, which includes a naphthalenone core and a benzothiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- typically involves multi-step organic reactions. One common method includes the condensation of 2(1H)-naphthalenone with 3-ethyl-2(3H)-benzothiazolylidene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Naphthalenone: A simpler analog without the benzothiazolylidene moiety.

    3-Ethyl-2(3H)-benzothiazolylidene: The benzothiazole derivative without the naphthalenone core.

Uniqueness

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFXWYPVXGMIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390711
Record name 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95697-53-3
Record name 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 2
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 3
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 4
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 5
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 6
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.